molecular formula C19H19N3O2 B11034663 5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone

5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B11034663
M. Wt: 321.4 g/mol
InChI Key: NFUIJHWFSGAUMB-UHFFFAOYSA-N
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Description

5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with benzyl, methoxyanilino, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with pyrimidinone precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific temperature, solvent, and catalyst conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidinone derivatives.

Scientific Research Applications

5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

5-benzyl-2-(2-methoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N3O2/c1-13-15(12-14-8-4-3-5-9-14)18(23)22-19(20-13)21-16-10-6-7-11-17(16)24-2/h3-11H,12H2,1-2H3,(H2,20,21,22,23)

InChI Key

NFUIJHWFSGAUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2OC)CC3=CC=CC=C3

Origin of Product

United States

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